Alclofenac lysinate

Description

Contextualization within Non-Steroidal Anti-Inflammatory Drug (NSAID) Chemistry and Pharmacology

NSAIDs are a class of drugs widely used for their analgesic, anti-inflammatory, and antipyretic effects. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial for the synthesis of prostaglandins (B1171923). nih.govviamedica.pl Prostaglandins are lipid compounds that play significant roles in mediating pain, inflammation, and fever. viamedica.pl Alclofenac (B1666827), the active pharmaceutical ingredient in alclofenac lysinate, functions as a prostaglandin (B15479496) H2 synthase inhibitor, which is another name for cyclooxygenase. medchemexpress.commedchemexpress.com By inhibiting this enzyme, alclofenac reduces the production of prostaglandins, thereby mitigating inflammatory responses and pain. ontosight.ai

Alclofenac itself is chemically described as an aromatic ether where an allyl group is linked to the 4-position of (3-chlorophenyl)acetic acid. nih.gov It is a monocarboxylic acid and a member of the monochlorobenzenes. nih.gov The formation of a salt with lysine (B10760008), an essential amino acid, involves the interaction between the carboxylic acid group of alclofenac and the amino group of lysine. nih.gov This salt formation can influence the physicochemical properties of the compound, which are relevant to its handling and potential behavior in biological systems.

Historical Trajectories and Academic Significance of Alclofenac Research

Alclofenac was historically indicated for use in rheumatology, particularly for conditions such as rheumatoid arthritis, ankylosing spondylitis, and for analgesic purposes in painful arthritic pathologies. nih.gov Academic research into alclofenac has explored its pharmacological properties and therapeutic efficacy in rheumatic disorders. medchemexpress.com While alclofenac was introduced to the market, it was subsequently withdrawn in some regions, such as the United Kingdom in 1979, due to concerns regarding its association with certain adverse effects. nih.gov Despite its market withdrawal in some areas, alclofenac and its forms, such as this compound, remain subjects of chemical and pharmacological study, particularly in the context of understanding NSAID mechanisms and potentially developing improved formulations or related compounds. Research continues to investigate the interactions of NSAIDs with various biological targets and their physicochemical characteristics. hodoodo.comtargetmol.com

The academic significance of studying compounds like this compound lies in contributing to the broader understanding of NSAID chemistry, their interaction with enzymatic pathways like the cyclooxygenase cascade, and the impact of salt formation on drug properties. Studies on related compounds, such as aceclofenac (B1665411) lysinate, highlight the potential for lysine salts to improve properties like dissolution rate and stability, offering insights relevant to this compound research. acs.org

Structure

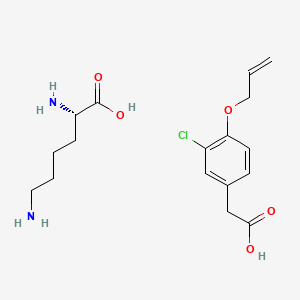

2D Structure

Properties

CAS No. |

59960-34-8 |

|---|---|

Molecular Formula |

C17H25ClN2O5 |

Molecular Weight |

372.8 g/mol |

IUPAC Name |

2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C11H11ClO3.C6H14N2O2/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;7-4-2-1-3-5(8)6(9)10/h2-4,6H,1,5,7H2,(H,13,14);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI Key |

YDINFUGJNRFTDV-ZSCHJXSPSA-N |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

59960-34-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alclofenac lysinate |

Origin of Product |

United States |

Mechanistic Elucidation of Alclofenac Lysinate Bioactivity

Inhibition of Prostaglandin (B15479496) H2 Synthase by Alclofenac (B1666827) Lysinate

The core mechanism by which Alclofenac lysinate exerts its effects is through the inhibition of prostaglandin H2 synthase, also known as cyclooxygenase (COX). medchemexpress.comdrugbank.commedchemexpress.com This enzyme is crucial in the biosynthesis of prostaglandins (B1171923) and thromboxanes, which are key mediators of inflammation, pain, and fever. nih.govdovepress.com By inhibiting COX, this compound reduces the production of these inflammatory molecules.

Analysis of Cyclooxygenase Enzyme Reversible Blockade

Alclofenac, the likely active component of this compound, inhibits prostaglandin H2 synthase through a reversible block of the cyclooxygenase enzyme. drugbank.com This reversible binding prevents the enzyme from effectively converting its substrate, arachidonic acid, into prostaglandin H2 (PGH2). wikipedia.org Unlike aspirin, which causes irreversible inhibition through covalent modification, Alclofenac's interaction with the enzyme is non-covalent. acs.org This reversible nature implies that the inhibitor can bind to and dissociate from the enzyme's active site. acs.org

Influence on Prostaglandin and Prostacyclin Biosynthesis Pathways

The inhibition of cyclooxygenase by this compound directly impacts the biosynthesis pathways of prostaglandins and prostacyclins. Prostaglandins, such as prostaglandin E2 (PGE2), are involved in vasodilation, increased vascular permeability, and sensitizing nerve endings to pain. dovepress.com Prostacyclin (PGI2), also produced via the COX pathway, is primarily known for inhibiting platelet aggregation and causing vasodilation. wikipedia.orgwikidoc.org By blocking COX, this compound reduces the synthesis of both prostaglandins and prostacyclins, thereby mitigating inflammatory responses and pain. drugbank.comnih.gov Studies on Aceclofenac (B1665411), a related NSAID, have shown its ability to reduce PGE2 levels in synovial fluid and decrease the synthesis of COX-2 and microsomal prostaglandin E synthase (mPGES)-1 in cartilage and chondrocytes. dovepress.com

Molecular and Conformational Aspects of Enzyme Binding

Understanding the interaction between NSAIDs like Alclofenac and the COX enzymes at a molecular level is crucial for elucidating their mechanism.

Structural Analyses of NSAID-Enzyme Interactions

Structural analyses, particularly through techniques like X-ray crystallography, have provided insights into how NSAIDs bind to the active site of prostaglandin H2 synthase. Studies involving Alclofenac and COX-1 have shown that Alclofenac occupies the cyclooxygenase active site. acs.orgacs.orgresearchgate.net These analyses reveal the binding conformation of the inhibitor within the enzyme's active site. acs.orgacs.org

Time-Dependent and Time-Independent Inhibitor-Induced Enzyme Conformations

NSAIDs can exhibit either time-dependent or time-independent inhibition kinetics. acs.orgacs.org Time-independent inhibitors form reversible enzyme-inhibitor complexes rapidly. acs.org Time-dependent inhibitors, while also binding non-covalently, can lead to a slower, tighter binding complex over time, sometimes appearing functionally irreversible due to very slow dissociation rates. acs.org Structural studies comparing time-dependent and time-independent inhibitors, including Alclofenac, have indicated that these different types of inhibitors can elicit identical enzyme conformations upon binding to the active site. acs.orgacs.orgacs.orgresearchgate.netmedchemexpress.commdpi.com This suggests that the difference in inhibition kinetics may not be solely due to global conformational changes in the enzyme or binding to different sites, but potentially related to the speed and efficiency of entry into the binding site or alternative binding modes. acs.orgpnas.org

Interactions with Endogenous Anti-inflammatory Modulators

Data Table: Key Enzymatic Target and Inhibition Type

| Compound | Primary Enzymatic Target | Type of Inhibition (for Alclofenac) |

| This compound | Prostaglandin H2 Synthase (COX) | Reversible Block (based on Alclofenac) drugbank.com |

Data Table: Impact on Inflammatory Mediators (based on Alclofenac/related NSAIDs)

| Inflammatory Mediator | Effect of COX Inhibition | Source (based on Alclofenac/related NSAIDs) |

| Prostaglandins | Decreased Biosynthesis | drugbank.comnih.govdovepress.com |

| Prostacyclins | Decreased Biosynthesis | drugbank.com |

| PGE2 | Reduced levels and synthesis | dovepress.com |

| Inflammatory Cytokines (IL-1β, IL-6, TNF) | Inhibition of production (observed with related NSAIDs) | nih.govdovepress.comdrugbank.com |

Detailed Research Findings:

Alclofenac inhibits prostaglandin H2 synthase by reversibly blocking the cyclooxygenase enzyme. drugbank.com

This inhibition prevents the production of inflammatory mediators like prostacyclins and prostaglandins. drugbank.com

Structural analyses of COX-1 in complex with Alclofenac show the inhibitor binding within the active site, adopting a conformation similar to other time-dependent and time-independent inhibitors. acs.orgacs.orgresearchgate.net

The observation that time-dependent and time-independent inhibitors elicit identical enzyme conformations suggests that the kinetic differences may not be due to large-scale conformational changes but possibly related to the efficiency of binding or alternative binding modes. acs.orgpnas.org

Beyond COX inhibition, the effect of displacing endogenous anti-inflammatory substances from plasma protein binding sites is considered potentially important in Alclofenac's mechanism. drugbank.com

Displacement of Plasma Protein-Bound Substances

The ability of drugs to bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AGP), is a critical determinant of their pharmacokinetic properties, influencing distribution, clearance, half-life, and the intensity and duration of pharmacological effect. wikipedia.orgwikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) as a class are known for their high degree of plasma protein binding. wikipedia.orgwikipedia.org

The theoretical basis for competitive displacement interactions between drugs binding to plasma proteins is well-established. wikipedia.orgwikidata.org Displacement can potentially lead to increased free concentrations of the displaced drug, which in turn could increase exposure and potential toxic effects if not accounted for. wikidata.org However, clinically significant displacement interactions are reportedly infrequent, often due to the avoidance of known interacting combinations and careful patient monitoring. wikipedia.org

While Alclofenac, the parent compound of this compound, has been included in studies examining the trans-synovial transport and plasma clearance of NSAIDs in humans, detailed research specifically quantifying the extent to which this compound displaces other protein-bound substances was not found in the available literature. wikipedia.orgmassbank.eu General principles of protein binding and displacement applicable to NSAIDs would likely apply, but specific data for this compound are required for a detailed analysis.

Modulation of Acute-Phase Protein Response

The acute-phase response (APR) is a systemic reaction to inflammation, infection, or trauma, involving a cascade of physiological and biochemical changes, including altered synthesis of acute-phase proteins (APPs) by the liver. guidetopharmacology.orgnih.govepa.gov APPs play diverse roles in host defense and limiting tissue injury. guidetopharmacology.orgciteab.com Their production is largely stimulated by pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). guidetopharmacology.orgnih.govepa.govmurdoch.edu.au

While NSAIDs are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis nih.govmpg.de, specific research detailing the direct modulation of individual acute-phase proteins by this compound was not identified. Studies on other anti-inflammatory drugs have shown varied impacts on inflammatory cytokines and downstream effects on protein synthesis nih.gov, but this specific information for this compound is not available in the search results.

The complex interplay between inflammatory stimuli, cytokine release, and APP synthesis suggests that any anti-inflammatory agent, including potentially this compound, could indirectly influence APP levels by modulating the inflammatory process. However, direct evidence or detailed data on this effect for this compound is lacking.

Effects on L-Tryptophan Binding to Plasma Proteins

L-Tryptophan is an essential amino acid that binds to plasma proteins, notably albumin. It is also a precursor for important biomolecules like serotonin (B10506) and melatonin. wikipedia.org Alterations in L-Tryptophan binding to plasma proteins can affect its free concentration and subsequent availability for metabolic pathways.

Research has explored the effects of various substances, including some anti-inflammatory drugs, on tryptophan metabolism and potentially its binding. nih.gov However, specific studies investigating the direct effects of this compound on the binding of L-Tryptophan to plasma proteins were not found in the conducted literature search.

While NSAIDs, due to their protein-binding characteristics, could theoretically interact with the binding of other substances like L-Tryptophan to plasma proteins, the extent and nature of such an interaction for this compound have not been elucidated in the provided search results. Research on related compounds or general protein binding principles does not provide specific data on the interaction between this compound and L-Tryptophan binding.

Preclinical Pharmacodynamic Investigations of Alclofenac Lysinate

In Vitro Pharmacodynamic Studies

In vitro studies provide insights into the direct effects of Alclofenac (B1666827) lysinate at the cellular and tissue levels.

Information specifically detailing the inhibitory effects of Alclofenac or Alclofenac lysinate on collagen-induced platelet aggregation was not found within the scope of the provided search results. Studies in the literature discuss the effects of other non-steroidal anti-inflammatory drugs (NSAIDs) and compounds on this process, highlighting the importance of collagen as a platelet agonist and various pathways involved in platelet activation and aggregation epa.govnih.govnih.gov.

Alclofenac has been shown to inhibit contractions induced by serotonin (B10506) (5-HT) in isolated guinea pig ileum. At a concentration of 200 μg/ml, Alclofenac inhibited these contractions by 28%. bio-fount.com. This finding suggests a potential interaction with serotonergic pathways affecting smooth muscle activity.

Table 1: Effect of Alclofenac on Serotonin-Induced Contraction in Isolated Guinea Pig Ileum

| Compound | Concentration (μg/ml) | Inhibition of Serotonin-Induced Contraction (%) |

| Alclofenac | 200 | 28 |

Evaluation of Alclofenac Inhibition on Collagen-Induced Platelet Aggregation

Pharmacodynamic Responses in Non-Human Animal Models

Studies in non-human animal models allow for the investigation of this compound's effects within a complex biological system, providing a more comprehensive understanding of its pharmacodynamic profile.

Alclofenac possesses anti-inflammatory properties, which have been assessed in animal models. In a rat model of irritant-induced inflammation, Alclofenac demonstrated a decrease in inflammation. bio-fount.com. This aligns with its classification as a non-steroidal anti-inflammatory drug. bio-fount.com.

In the context of irritant-induced inflammation in a rat model, administration of Alclofenac at a dose of 480 mg/kg per day was observed to decrease the infiltration of both neutrophils and macrophages into the site of inflammation. bio-fount.com. This suggests that a mechanism of Alclofenac's anti-inflammatory action may involve the reduction of inflammatory cell accumulation.

Studies in rats have investigated the effects of Alclofenac on biochemical values and hepatic peroxisomal enzymes. Administration of Alclofenac at 300 mg/kg increased the activities of several hepatic enzymes, including the fatty acyl-coenzyme A oxidizing system (FAOS), carnitine acetyltransferase (CAT), and carnitine palmitoyltransferase. nih.gov. Conversely, it led to a decrease in the activities of catalase and urate oxidase. nih.gov. Despite these enzymatic changes, Alclofenac at this dose did not influence liver weight, serum or liver lipid levels, nor did it appear to induce peroxisome proliferation in hepatic cells. nih.gov.

Table 2: Effects of Alclofenac (300 mg/kg) on Hepatic Peroxisomal Enzyme Activities in Rats

| Enzyme | Effect on Activity |

| Fatty acyl-coenzyme A oxidizing system (FAOS) | Increased |

| Carnitine acetyltransferase (CAT) | Increased |

| Carnitine palmitoyltransferase | Increased |

| Catalase | Decreased |

| Urate oxidase | Decreased |

Metabolic and Biotransformation Pathways of Alclofenac Relevant to Lysinate Salt Research

Characterization of Alclofenac (B1666827) Metabolites

Alclofenac undergoes metabolic transformations that lead to the formation of various metabolites. A key metabolite that has been identified and studied is alclofenac epoxide.

Identification and Properties of Alclofenac Epoxide

An epoxide metabolite of alclofenac has been identified in the urine of individuals following oral administration of alclofenac. epa.govnih.gov Identification was based on comparing mass spectra and gas-liquid chromatographic data of derivatives of synthetic alclofenac epoxide with those obtained from urine extracts. epa.govnih.gov

Studies have investigated the properties of this epoxide metabolite through a variety of in vitro and in vivo tests. epa.govmurdoch.edu.au Alclofenac epoxide demonstrated mutagenic effects on strains of Salmonella typhimurium sensitive to alkylating agents, although alclofenac itself did not. epa.govmurdoch.edu.au The epoxide was also active in a cell transformation assay utilizing Syrian hamster cells. epa.govmurdoch.edu.au

Quantitative analysis using multiple-ion monitoring revealed the levels of alclofenac epoxide excreted in urine over a 24-hour period varied between 25 and 316 micrograms. epa.govnih.gov These amounts represented a small percentage of the total administered dose of alclofenac per day, ranging from 0.003% to 0.011%. epa.govnih.gov The half-life of alclofenac epoxide when incubated in urine at pH 5 and 37°C was found to be 35 hours. epa.govnih.gov

| Property | Value/Observation | Source |

| Excretion in 24-hr urine | 25 - 316 micrograms | epa.govnih.gov |

| Excretion (% of total dose) | 0.003% - 0.011% | epa.govnih.gov |

| Half-life in urine (pH 5, 37°C) | 35 hours | epa.govnih.gov |

| Mutagenicity (S. typhimurium) | Positive (in strains sensitive to alkylating agents); Alclofenac was not mutagenic. | epa.govmurdoch.edu.au |

| Cell Transformation Assay | Active (using Syrian hamster cells) | epa.govmurdoch.edu.au |

Enzyme-Mediated Metabolic Transformations

Enzymes play a significant role in the metabolic transformations of alclofenac and its epoxide metabolite.

Epoxide Metabolite Interactions with Alcohol Dehydrogenase

Alclofenac epoxide has been shown to interact with and inhibit the activity of yeast alcohol dehydrogenase in in vitro studies. epa.govmurdoch.edu.au Research indicates that this interaction involves the modification of active site cysteine residues by the epoxide. wikipedia.org

Conjugation Reactions (e.g., Cysteine Conjugation of Epoxide)

Conjugation reactions are important detoxification pathways for reactive metabolites. Alclofenac epoxide has been demonstrated to form a conjugate with cysteine. epa.govmurdoch.edu.au This conjugation pathway is a mechanism by which the potentially reactive epoxide can be detoxified and subsequently eliminated from the body.

In Vitro Metabolic Interaction Studies with Co-administered Agents (e.g., Sulfamethizole)

Information specifically detailing in vitro metabolic interaction studies between alclofenac or its metabolites and sulfamethizole (B1682507) was not found in the conducted searches. Metabolic interactions with co-administered drugs can occur through various mechanisms, such as enzyme inhibition or induction, affecting the rate of metabolism of one or both compounds. While general metabolic pathways of alclofenac and the properties of sulfamethizole are documented, specific studies on their metabolic interaction were not identified in the provided search results.

Glucuronidation Studies in Microsomal Systems

Glucuronidation is a major phase II metabolic pathway for many drugs, including NSAIDs. Alclofenac is known to be excreted in the urine mainly as its glucuronide conjugate. This process typically occurs in the liver and involves the conjugation of the drug or its metabolites with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) in microsomal systems. The formation of the glucuronide conjugate increases the water solubility of alclofenac, facilitating its elimination from the body via the kidneys.

Quantitative Enzymatic and Molecular Interaction Studies

Kinetic Analysis of Enzyme Inhibition by Alclofenac (B1666827)

Alclofenac functions as an inhibitor of cyclooxygenase (COX) enzymes acs.org. NSAIDs, including alclofenac, block the biosynthesis of prostanoids by inhibiting prostaglandin (B15479496) H2 synthase (COX) pdbj.org. Studies involving crystal structures of COX-1 complexed with various inhibitors, including alclofenac, suggest that alclofenac binds to the same active site as reversible competitive inhibitors like ibuprofen (B1674241) acs.orgpdbj.org.

Determination of Inhibition Types (Competitive, Uncompetitive, Noncompetitive, Mixed)

Enzyme inhibition can be categorized into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex jackwestin.comnih.govucl.ac.uk. These types include competitive, uncompetitive, noncompetitive, and mixed inhibition jackwestin.comnih.gov.

Competitive inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. Increasing substrate concentration can overcome competitive inhibition jackwestin.comsigmaaldrich.comlibretexts.org.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex jackwestin.comnih.govsigmaaldrich.com.

Noncompetitive inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, and can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing substrate concentration jackwestin.comnih.govlibretexts.org.

Mixed inhibition: The inhibitor can bind to the enzyme whether or not the substrate is already bound, but it has a greater affinity for one state over the other jackwestin.comwikipedia.org. Non-competitive inhibition is sometimes considered a special case of mixed inhibition where the affinity is equal for both states wikipedia.org.

Research on the interaction of alclofenac with COX-1 suggests it acts as a slow tight-binding inhibitor pdbj.org. Crystal structures indicate that alclofenac binds to the same active site as reversible competitive inhibitors, implying a competitive aspect to its interaction acs.orgpdbj.org. However, the "slow tight-binding" nature suggests a more complex interaction than simple reversible competitive binding pdbj.org.

Kinetic Parameter Determination (e.g., IC50, Ki)

Kinetic parameters such as IC50 and Ki are used to quantify the potency of enzyme inhibitors aatbio.comsigmaaldrich.comebmconsult.com.

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the maximum enzymatic activity by 50% aatbio.comsigmaaldrich.comwikipedia.org. The IC50 value is dependent on experimental conditions, including substrate and enzyme concentrations aatbio.comsigmaaldrich.comwikipedia.org.

Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex, reflecting the binding affinity of the inhibitor for the enzyme aatbio.comsigmaaldrich.comebmconsult.com. Ki is considered an intrinsic measure of affinity and is generally independent of enzyme concentration, although it may depend on substrate concentration depending on the inhibition mechanism aatbio.comsigmaaldrich.com.

Methodological Considerations for Product Inhibition Effects

Product inhibition occurs when the product of an enzymatic reaction inhibits the enzyme's activity researchgate.net. This can complicate kinetic studies, as the accumulation of product over time can affect the observed reaction rate and the apparent inhibition parameters of a tested compound.

Methodological considerations for addressing product inhibition in enzyme kinetic studies typically involve:

Measuring initial reaction velocities before significant product accumulation occurs khanacademy.org.

Using experimental designs that minimize product build-up, such as continuous assays or short incubation times.

Incorporating the effect of product inhibition into kinetic models when analyzing data.

While the provided search results discuss enzyme inhibition by NSAIDs and general enzyme kinetics acs.orgajmc.compdbj.orgjackwestin.comnih.govucl.ac.uksigmaaldrich.comlibretexts.orgwikipedia.orgaatbio.comsigmaaldrich.comebmconsult.comwikipedia.orgresearchgate.netebi.ac.ukkhanacademy.orgreddit.com, specific methodological considerations for dealing with product inhibition in the context of alclofenac were not detailed. However, these general principles of enzyme kinetics and inhibition study design would be relevant when investigating alclofenac's interaction with its target enzymes.

Investigation of Alclofenac Lysinate Dissolution Kinetics

The dissolution rate of a drug is a critical factor influencing its absorption and bioavailability researchgate.netresearchgate.netlongdom.orgijpsonline.com. For poorly water-soluble drugs, improving dissolution is a key objective in pharmaceutical formulation researchgate.netijpsonline.com. Alclofenac is described as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability longdom.orgijpsonline.com.

This compound is a salt form of alclofenac, and salt formation is a common strategy to enhance the solubility and dissolution rate of acidic drugs researchgate.netresearchgate.nethrpub.org.

Kinetic Aspects of Dissolution and Partition of Alclofenac and its Salts

Studies have investigated the kinetic aspects of the dissolution and partition of alclofenac and its salts, such as the sodium salt hodoodo.comresearchgate.nettargetmol.cn. These studies often compare the behavior of the free acid form of the drug with its salt forms in various buffered media researchgate.net.

Research indicates that the dissolution and partition profiles of alclofenac and its sodium salt are influenced by time and the properties of the dissolution medium researchgate.net. The bioavailability of these drugs appears to be mainly controlled by their dissolution rate researchgate.net. Factors influencing the higher dissolution rates of sodium salts relative to the free acids have been discussed in the literature researchgate.net.

While specific detailed kinetic data for this compound dissolution were not extensively provided in the search results, a study on aceclofenac-L-lysine salt (a related NSAID) showed a significantly faster intrinsic dissolution rate compared to aceclofenac (B1665411) researchgate.net. This suggests that the lysinate salt form can substantially enhance the dissolution properties of this class of compounds researchgate.net.

The partition behavior of alclofenac and its salts, such as partitioning towards a lipid phase, has also been reported researchgate.net. This partitioning as ion pairs can be relevant to understanding drug absorption and distribution researchgate.net.

Data regarding the dissolution and partition kinetics of alclofenac and its salts are typically obtained through in vitro dissolution studies using standardized apparatus and varying pH conditions to simulate different physiological environments researchgate.netijpsonline.comhrpub.orgscispace.combanglajol.infoijrpc.com. Kinetic models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, are often used to analyze the drug release kinetics from various formulations and to understand the underlying release mechanisms (e.g., diffusion, erosion) longdom.orgscispace.combanglajol.infoijrpc.com.

Synthetic Methodologies and Chemical Derivatization of Alclofenac

Strategies for Alclofenac (B1666827) and Analog Synthesis

The synthesis of Alclofenac and its related compounds primarily revolves around constructing the phenylacetic acid framework with the characteristic substitution pattern.

Application of Coupling Reagents in Synthesis

Coupling reagents are instrumental in facilitating the formation of chemical bonds, particularly amide and ester linkages, which are relevant in synthesizing Alclofenac derivatives or conjugating Alclofenac to other molecules. While the core synthesis of Alclofenac's phenylacetic acid might not always directly involve amide coupling, these reagents are vital for creating more complex structures or linking Alclofenac to amino acids or peptides. Common carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently employed for the formation of amides, esters, and acid anhydrides from carboxylic acids. peptide.com Reagents such as HBTU, TBTU, and HATU are also widely utilized, especially in peptide synthesis, and could be applicable for conjugating Alclofenac to amino acids or peptides to form prodrugs or modified entities. peptide.com Research into heterocyclic derivatives derived from Alclofenac has indicated the use of coupling reagents like DCC and HOBt in the synthesis of intermediate compounds. aip.orgaip.org

Oxidation and Cyclocondensation Approaches

Oxidation and cyclocondensation reactions are valuable synthetic techniques for preparing organic compounds, including potential Alclofenac analogs or related heterocyclic systems. Oxidation can be used to transform functional groups during a synthesis. For instance, N-bromosuccinimide (NBS) can serve as an oxidizing agent for primary alcohols and amines. slideshare.net Cyclocondensation reactions involve the formation of cyclic structures, often accompanied by the elimination of small molecules. These reactions are fundamental in constructing heterocyclic ring systems. A study investigating heterocyclic derivatives synthesized from Alclofenac described an initial oxidation step using SiO2, followed by a cyclocondensation reaction involving ethyl acetoacetate (B1235776) and urea (B33335) to form a tetrahydropyrimidine (B8763341) ring. aip.orgaip.org Cyclocondensation reactions are broadly applied in the synthesis of various heterocycles, such as benzimidazoles, typically involving the reaction of diamines with aldehydes or carboxylic acids under diverse conditions and in the presence of catalysts. researchgate.netresearchgate.net

Formation of Heterocyclic Scaffolds from Alclofenac

Alclofenac, possessing a carboxylic acid function and an aromatic ring with an allyloxy substituent, can act as a versatile starting material for the synthesis of various heterocyclic scaffolds. The reactivity of the carboxylic acid group can be harnessed for reactions such as amide formation, esterification, or cyclization if a suitable reactive group is present within the molecule or introduced externally. The aromatic ring can participate in electrophilic aromatic substitution or reactions leading to fused heterocyclic systems. The allyl group provides a site for reactions involving the carbon-carbon double bond, including cyclization or addition reactions. Research has demonstrated the use of Alclofenac as a building block for the synthesis of pyrimidine (B1678525) and oxazepine heterocyclic compounds. aip.orgaip.org The synthesis of heterocyclic scaffolds remains a significant area of research, with ongoing efforts to develop new methods for constructing diverse ring systems with potential biological activities. acs.orgresearchgate.netrsc.org

Salt Formation as a Strategy for Compound Modification

Salt formation is a widely used and effective method in pharmaceutical chemistry to alter the physicochemical properties of a drug substance, particularly its solubility, dissolution rate, and stability. google.comacs.orgresearchgate.netresearchgate.net By reacting an acidic or basic drug with an appropriate counterion, a salt is formed that can exhibit improved characteristics compared to the parent compound.

Preparation and Characterization of Lysine (B10760008) Salt Forms

The formation of a salt between a carboxylic acid like Alclofenac and a basic amino acid such as Lysine is a common approach to enhance water solubility. Lysine is a basic amino acid containing two amino groups and one carboxylic acid group. nih.govnih.gov The reaction between the carboxylic acid group of Alclofenac and an amino group of Lysine results in the formation of an ionic salt linkage.

The preparation of lysine salts typically involves the reaction of the acidic drug with Lysine in a suitable solvent. The reaction stoichiometry is often controlled to yield a specific salt form, such as a 1:1 molar ratio of the drug to the amino acid. acs.orgresearchgate.net The salt can be prepared using methods like slurry grinding or reaction in solution followed by isolation through precipitation or crystallization. acs.orgfigshare.comresearchgate.net

Characterization of the resulting lysine salt is performed using various analytical techniques to confirm salt formation and evaluate its solid-state properties, purity, and stability. Spectroscopic methods like Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to verify the chemical structure and confirm the ionic interaction between the drug and the amino acid. acs.orgresearchgate.netijpsonline.com Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the melting behavior, thermal transitions, and thermal stability of the salt compared to the original drug. acs.orgresearchgate.netresearchgate.netijpsonline.com Powder X-ray Diffraction (PXRD) is crucial for determining the crystalline nature and identifying the specific crystal form of the salt. acs.orgresearchgate.netresearchgate.netijpsonline.com Additional characterization methods may include solubility studies, dissolution rate measurements, and assessment of solid-state stability under various environmental conditions. acs.orgresearchgate.netresearchgate.net

Future Avenues in Alclofenac Lysinate Academic Inquiry

Exploration of Novel Molecular Targets and Ligand Interactions

While Alclofenac (B1666827) is primarily known for its inhibition of cyclooxygenase (COX) enzymes medchemexpress.com, future research on Alclofenac lysinate could explore potential interactions with novel molecular targets beyond the traditional COX pathway. The lysinate counterion might influence the compound's interaction with biological molecules or facilitate access to different cellular compartments or enzymes. Investigating these possibilities could uncover new mechanisms of action or therapeutic applications.

Research could focus on identifying alternative protein targets or signaling pathways modulated by this compound. Techniques such as high-throughput screening, activity-based protein profiling, or proteomic approaches could be employed to systematically search for novel binding partners. Studies on related NSAIDs like aceclofenac (B1665411) have indicated effects on cell adhesion molecules and inflammatory cytokines beyond COX inhibition, suggesting potential avenues for this compound research researchgate.netdrugbank.com. For instance, aceclofenac has been shown to decrease the expression of L-selectin on neutrophils, affecting cell adhesion researchgate.netdrugbank.com. Exploring if this compound shares or expands upon such non-COX-mediated effects could reveal new therapeutic potential.

Furthermore, detailed studies of ligand interactions using techniques like surface plasmon resonance, isothermal titration calorimetry, and advanced spectroscopic methods could provide deeper insights into the binding kinetics and thermodynamics of this compound with its established and potential novel targets. Understanding the specific interactions mediated by the lysinate component could inform the design of modified or novel compounds with improved target selectivity or efficacy. Theoretical studies of protein-ligand interactions using molecular modeling methods are important in rational drug design and protein function research .

Development of Advanced Preclinical Models for Deeper Mechanistic Insight

The development and application of advanced preclinical models are crucial for gaining a more comprehensive understanding of this compound's pharmacological profile and mechanisms of action in relevant biological systems. While traditional animal models have been instrumental, their limitations in fully mimicking human disease pathology and predicting clinical outcomes highlight the need for more predictive and human-relevant approaches mdpi.comemulatebio.com.

Future research could utilize and develop in vitro models that better recapitulate the human physiological environment. This includes the use of three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems, which offer more complex cellular interactions and tissue-like structures compared to conventional 2D cell cultures pharmafeatures.com. These models could provide valuable insights into the compound's effects on specific cell types or tissues relevant to inflammatory conditions or other potential therapeutic areas.

Furthermore, the development of more refined in vivo models that better reflect the complexity and heterogeneity of human diseases is essential. This might involve using genetically modified animal models, patient-derived xenografts, or models that incorporate elements of the human immune system. Such models could help elucidate the compound's efficacy and mechanisms in a more physiologically relevant context, potentially improving the translation of preclinical findings to clinical settings mdpi.comfrontiersin.orgnih.gov. The integration of advanced imaging techniques and biomarkers within these preclinical models could also provide real-time monitoring of the compound's distribution, target engagement, and pharmacodynamic effects.

Integration of Computational Chemistry and Advanced In Silico Modeling

Computational chemistry and advanced in silico modeling techniques offer powerful tools for predicting and understanding the behavior of this compound at the molecular level, complementing experimental studies and guiding future research directions. These approaches can provide insights into the compound's structural properties, potential interactions, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics researchgate.net.

Future academic inquiry can leverage techniques such as molecular dynamics simulations to study the conformational behavior of this compound and its interactions with biological membranes or proteins in a dynamic environment. Molecular docking studies can be used to predict binding modes and affinities with known or putative molecular targets, aiding in the identification of novel ligands or the optimization of existing ones mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to correlate the structural features of this compound and related compounds with their biological activities, facilitating the design of new analogs with improved properties. researchgate.net Advanced in silico ADME and toxicity prediction models can help assess the potential pharmacokinetic and safety profiles of this compound and its metabolites, reducing the need for extensive experimental testing in the early stages of research. researchgate.net The integration of machine learning and artificial intelligence algorithms can further enhance the predictive power of these computational models, enabling the analysis of large datasets and the identification of complex relationships between compound structure and biological activity rjeid.comimist.masoci.orgresearchgate.net. In silico modeling can also be used to simulate drug permeation in biological barriers, potentially reducing the need for preclinical animal studies mdpi.com.

Innovations in Analytical Techniques for Compound Characterization and Quantification

Innovations in analytical techniques are fundamental for the precise characterization and accurate quantification of this compound in various matrices, supporting both basic research and potential future translational studies. Future academic inquiry will benefit from the development and application of more sensitive, selective, and efficient analytical methods.

Advanced chromatographic techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), can provide enhanced separation and identification of this compound and its potential degradation products or metabolites apacsci.comresearchgate.netjicrcr.com. HRMS offers high mass accuracy and sensitivity, enabling the confident identification of compounds even in complex biological samples apacsci.com. The use of hyphenated techniques, combining chromatography with different detection methods (e.g., LC-NMR), can provide comprehensive structural information researchgate.net.

Spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be further refined for detailed structural elucidation and characterization of solid forms, such as different crystalline or amorphous states of this compound researchgate.net. Solid-state NMR, for instance, can provide insights into the molecular packing and interactions within the solid form.

Developing validated analytical methods for the quantification of this compound in biological matrices (e.g., plasma, tissue, cell culture media) is essential for pharmacokinetic and pharmacodynamic studies in advanced preclinical models. researchgate.net This may involve optimizing sample preparation techniques and utilizing highly sensitive detection methods to accurately measure low concentrations of the compound. The application of automation and miniaturization in analytical procedures can increase sample throughput and reduce resource consumption jicrcr.com. Furthermore, exploring novel analytical approaches, such as biosensors or microfluidic devices, could offer opportunities for real-time or in situ monitoring of this compound uniroma1.itnih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.